N-cyclopentylquinazolin-4-amine
Beschreibung
N-cyclopentylquinazolin-4-amine is a quinazoline derivative characterized by a cyclopentyl group attached to the N4 position of the quinazoline core (Figure 1).
Eigenschaften
Molekularformel |
C13H15N3 |
|---|---|
Molekulargewicht |
213.28 g/mol |
IUPAC-Name |
N-cyclopentylquinazolin-4-amine |
InChI |
InChI=1S/C13H15N3/c1-2-6-10(5-1)16-13-11-7-3-4-8-12(11)14-9-15-13/h3-4,7-10H,1-2,5-6H2,(H,14,15,16) |
InChI-Schlüssel |
JONLSKSSHXZUAI-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NC2=NC=NC3=CC=CC=C32 |
Kanonische SMILES |
C1CCC(C1)NC2=NC=NC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Similar Compounds
Structural Features
The quinazoline scaffold allows diverse substitutions at positions N4, C2, C6, and C7, influencing biological activity and physicochemical properties. Key structural comparisons include:
Table 1: Structural Comparison of Quinazolin-4-amine Derivatives
*Calculated based on molecular formula.
Key Observations :
- N4 Substitution : Bulky groups like cyclopentyl (N-cyclopentyl) may hinder binding to flat enzyme active sites compared to planar aryl groups (e.g., phenyl or chlorophenyl) .
- Electron-Donating Groups : Methoxy (OMe) or morpholinyl substituents (e.g., in ) improve solubility and modulate electronic effects on the quinazoline ring .
- Dual Substitutions : Compounds with substitutions at both N4 and C2 (e.g., diphenyl derivatives) often exhibit enhanced biological activity due to synergistic interactions .
Key Trends :
Physicochemical Properties
Substituents critically influence solubility, logP, and bioavailability:
Table 3: Physicochemical Properties
*Calculated using ChemDraw.
Analysis :
- Chlorophenyl and methoxy groups balance lipophilicity and polarity, improving drug-likeness .
Vorbereitungsmethoden
Reaction of 4-Chloroquinazoline with Cyclopentylamine
The most direct route to N-cyclopentylquinazolin-4-amine involves SNAr between 4-chloroquinazoline and cyclopentylamine. In a representative procedure, 4-chloroquinazoline is dissolved in anhydrous tetrahydrofuran (THF), followed by the addition of cyclopentylamine (1.2 equivalents) and DIEA (2 equivalents) as a base. The mixture is refluxed at 80°C for 12–18 hours, yielding the product after aqueous workup and chromatography. This method achieves yields of 75–85%, with purity >95% confirmed via HPLC.
Mechanistic Insights :
The electron-deficient quinazoline ring activates the 4-position chloride for displacement. DIEA deprotonates cyclopentylamine, generating a stronger nucleophile. The reaction proceeds via a two-step mechanism: (1) formation of a Meisenheimer complex and (2) elimination of chloride.
Substitution of 4-Bromoquinazoline Derivatives
Alternative protocols utilize 4-bromoquinazoline derivatives, which exhibit higher reactivity due to the weaker C–Br bond. For example, 6-bromo-N-cyclopentylquinazolin-4-amine is synthesized by heating 6-bromo-4-chloroquinazoline with cyclopentylamine in n-butanol at 120°C for 8 hours. This method affords a 70% yield, with bromine acting as a leaving group. The product is characterized by NMR (DMSO-d6): δ 10.3 (br. s., 1H, NH), 8.78 (s, 1H, H2), 8.26 (d, J = 8.78 Hz, 1H, H5), and 7.86 (d, J = 8.78 Hz, 1H, H8).
Cyclocondensation Approaches
One-Pot Synthesis from Anthranilic Acid Derivatives
Optimization of Reaction Conditions
Solvent and Base Effects
Polar aprotic solvents (THF, DMF) enhance SNAr reactivity by stabilizing the transition state. DIEA outperforms weaker bases like triethylamine, as evidenced by a 20% yield increase in THF. Conversely, protic solvents (e.g., n-butanol) reduce yields due to competitive solvolysis.
Temperature and Time
Optimal temperatures range from 80°C (THF) to 120°C (n-butanol), with longer reaction times (12–24 hours) required for complete conversion. Microwave-assisted synthesis reduces time to 1–2 hours but risks decomposition.
Analytical Characterization
Spectroscopic Data
-
NMR : Key signals include the NH proton (δ 10.3 ppm, broad singlet) and aromatic protons (δ 7.8–8.8 ppm).
-
Mass Spectrometry : ESI-MS of N-cyclopentylquinazolin-4-amine shows [M+H]+ at m/z 242.1.
-
HPLC : Retention times vary by substituents; for example, 6-bromo derivatives elute at 1.20 min (94% purity).
Purity and Yield Comparison
| Method | Precursor | Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| SNAr (Cl) | 4-Chloroquinazoline | THF | DIEA | 85 | >95 |
| SNAr (Br) | 4-Bromoquinazoline | n-Butanol | None | 70 | 94 |
Challenges and Limitations
Q & A
Q. What are the common synthetic routes for N-cyclopentylquinazolin-4-amine, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions, such as condensation of cyclopentylamine with quinazoline precursors. Key steps include:
- Schiff base formation : Combining cyclopentylamine with aldehyde derivatives under reflux conditions .
- Catalysis : Using copper(I) bromide or cesium carbonate to enhance reaction efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMSO) improve solubility and reaction rates . Optimization involves adjusting temperature (e.g., 35°C for 48 hours) and purification via chromatography .
Q. Which spectroscopic techniques are critical for characterizing N-cyclopentylquinazolin-4-amine?
Structural validation relies on:
Q. What are the typical impurities encountered during synthesis, and how are they addressed?
Common impurities include unreacted intermediates or byproducts from incomplete cyclization. Mitigation strategies:
- Chromatographic purification : Using gradients of ethyl acetate/hexane (0–100%) .
- Acid-base extraction : Washing with HCl to remove unreacted amines .
Advanced Research Questions
Q. How can contradictory results in biological activity studies (e.g., enzyme inhibition) be systematically analyzed?
Discrepancies may arise from assay conditions or structural variations. Methodological approaches include:
- Dose-response curves : To validate IC values across multiple replicates .
- Structural analogs comparison : Testing derivatives with modified substituents (e.g., trifluoromethyl vs. nitro groups) to identify pharmacophoric elements .
- Molecular docking : To assess binding affinity variations in target enzymes (e.g., β-glucocerebrosidase) .
Q. What computational tools are suitable for predicting the bioactivity of N-cyclopentylquinazolin-4-amine derivatives?
Advanced methods include:
Q. How can regioselectivity challenges in electrophilic substitution reactions be addressed?
Strategies to control regioselectivity:
Q. What methodologies are employed in structure-activity relationship (SAR) studies for therapeutic potential?
SAR workflows include:
- Fragment-based design : Synthesizing analogs with incremental structural changes (e.g., varying cyclopentyl vs. cyclohexyl groups) .
- In vitro screening : Testing against disease-specific targets (e.g., anti-inflammatory activity via COX-2 inhibition) .
Methodological Notes
- Synthetic reproducibility : Ensure strict control of anhydrous conditions and inert atmospheres to prevent side reactions .
- Data validation : Cross-reference NMR shifts with computed spectra (e.g., using PubChem data) .
- Contradiction resolution : Use meta-analyses of published datasets to identify consensus mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
